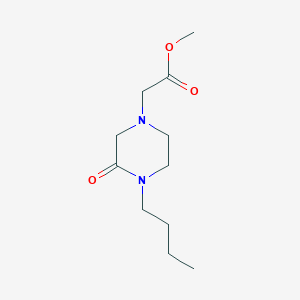
(4-Butyl-3-oxo-piperazin-1-yl)-acetic Acid Methyl Ester
Cat. No. B8370466
M. Wt: 228.29 g/mol
InChI Key: SBROENNPPQDLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07589094B2
Procedure details


Oxopiperazine v(0.4 g, 2.6 mmol) is combined with diisopropylethylamine (0.55 mL, 3.2 mmol) in 5 mL of methanol over ice, under N2. Methyl bromoacetate (0.27 mL, 2.9 mmol) is added dropwise and the solution is allowed to stir at ambient temperature for 2 hours, at which time it is quenched by the addition of 1 M KH2PO4 and diluted with ethyl acetate. The phases are separated and the organic phase is washed with 1 M KH2PO4 and saturated aqueous NaHCO3. The combined aqueous phases are back-extracted with ethyl acetate. The combined organic phases are dried over Na2SO4. The mixture is filtered and concentrated to give an oil which is purified by flash chromatography on a BIOTAGE 40S column eluting with 500 mL heptane followed by 1/1: heptane/EtOAc and 9/1:CH2Cl2/MeOH to afford v as colorless oil (0.29 g, 1.3 mmol, 50%). (MS: M+H:229.2).



Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four


Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.C(N(C(C)C)CC)(C)C.Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].[CH3:23][CH2:24][CH2:25][CH2:26]CCC.CCOC(C)=O>CO.C(Cl)Cl.CO>[CH3:22][O:21][C:19](=[O:20])[CH2:18][N:6]1[CH2:5][CH2:4][N:3]([CH2:23][CH2:24][CH2:25][CH3:26])[C:2](=[O:1])[CH2:7]1 |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NCCNC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC
|
Step Four
|
Name
|
heptane EtOAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC.CCOC(=O)C
|
|
Name
|
CH2Cl2 MeOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CO
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at ambient temperature for 2 hours, at which time it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is quenched by the addition of 1 M KH2PO4
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with 1 M KH2PO4 and saturated aqueous NaHCO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous phases are back-extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by flash chromatography on a BIOTAGE 40S column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 500 mL heptane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CN1CC(N(CC1)CCCC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.3 mmol | |
| AMOUNT: MASS | 0.29 g | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
